

molecular weight and formula of 3,5-dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807

[Get Quote](#)

In-Depth Technical Guide: 3,5-Dimethylisoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-dimethylisoxazol-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry. The document details its fundamental chemical properties, a validated synthesis protocol, and its emerging role as a core scaffold in the development of potent bromodomain inhibitors, particularly targeting BRD4 for anti-cancer therapeutics. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity.

Core Compound Properties

3,5-Dimethylisoxazol-4-amine is a stable organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical and physical properties are summarized below.

Property	Value
Chemical Formula	C ₅ H ₈ N ₂ O
Molecular Weight	112.13 g/mol
CAS Number	31329-64-3
Appearance	Solid
Melting Point	41-46 °C[1]
IUPAC Name	3,5-dimethylisoxazol-4-amine

Synthesis Protocol

A common and effective method for the preparation of **3,5-dimethylisoxazol-4-amine** is through the reduction of its nitro precursor, 3,5-dimethyl-4-nitroisoxazole.

Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitroisoxazole

Objective: To synthesize **3,5-dimethylisoxazol-4-amine**.

Materials:

- 3,5-dimethyl-4-nitroisoxazole
- Zinc powder (Zn)
- Ammonium chloride (NH₄Cl)
- Water (H₂O)
- Ethanol (for recrystallization, optional)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-nitroisoxazole in water.
- To this solution, add ammonium chloride followed by the portion-wise addition of zinc powder. The reaction is exothermic and should be controlled.
- After the initial reaction subsides, stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the zinc residue.
- Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **3,5-dimethylisoxazol-4-amine**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[\[1\]](#)

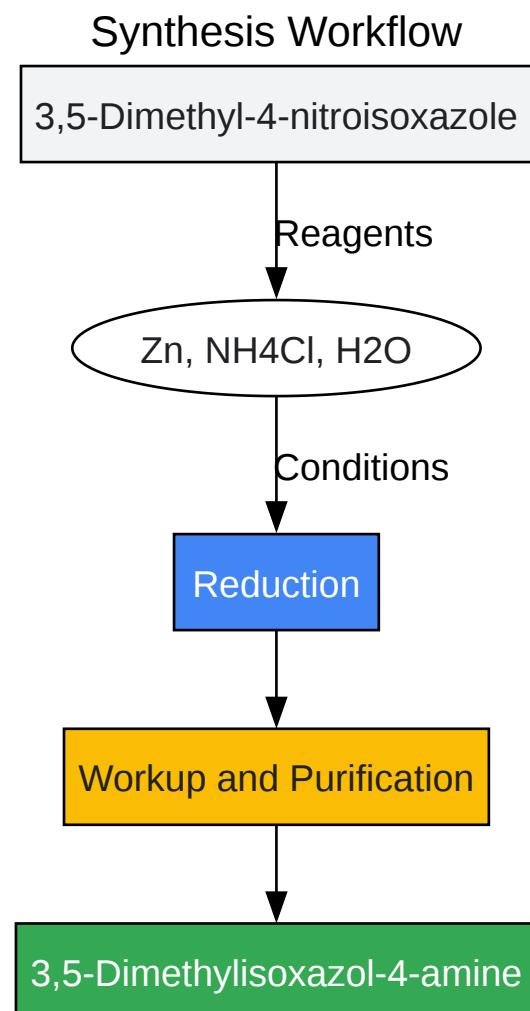
Biological Activity and Drug Development

The 3,5-dimethylisoxazole scaffold has been identified as a key pharmacophore in the design of inhibitors targeting bromodomains, which are epigenetic readers recognizing acetylated lysine residues on histones.[\[2\]](#) Specifically, derivatives of **3,5-dimethylisoxazol-4-amine** have shown significant promise as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular focus on BRD4.

BRD4 is a critical regulator of oncogenes such as c-Myc and is implicated in the progression of various cancers.[\[3\]](#)[\[4\]](#) Inhibition of BRD4 has emerged as a promising anti-cancer strategy. The 3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, effectively competing for the binding pocket of BRD4 and disrupting its function.

Quantitative Data: BRD4 Inhibition by 3,5-Dimethylisoxazole Derivatives

The following table summarizes the inhibitory activity of selected 3,5-dimethylisoxazole derivatives against BRD4.

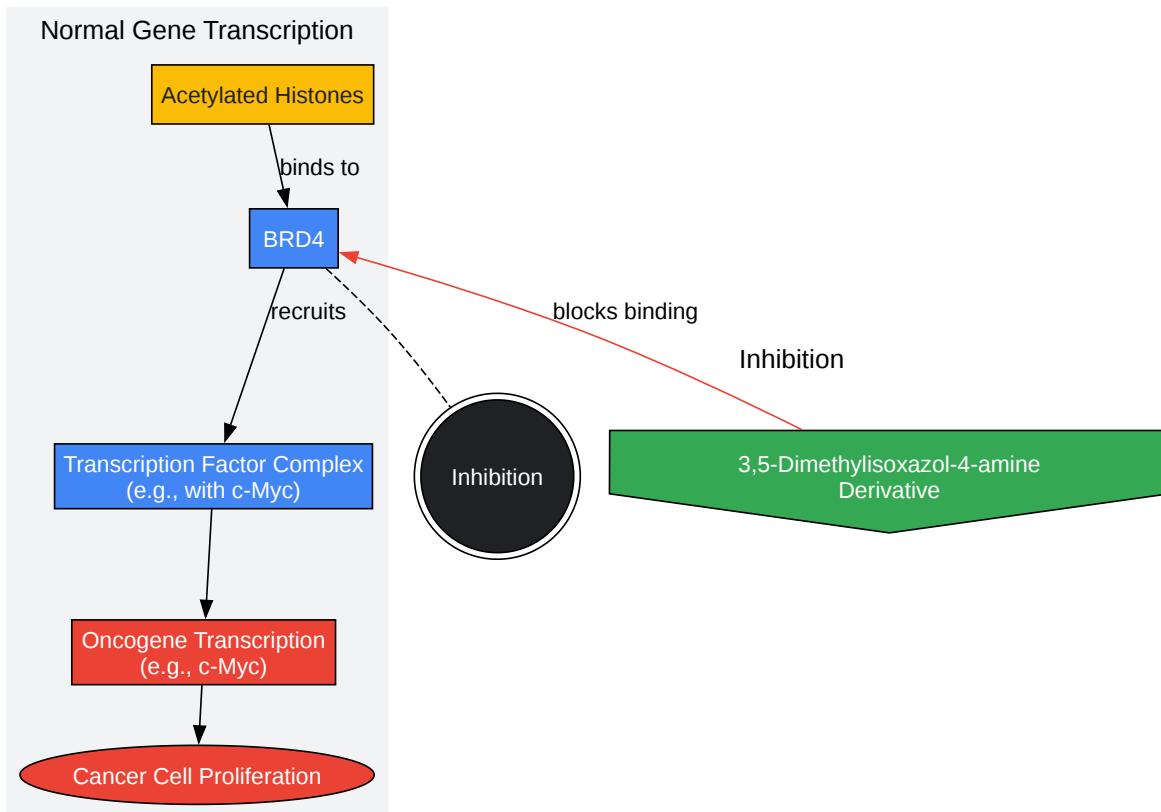

Compound	Target	IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)
Derivative 11h	BRD4(1)	27.0	HL-60	0.120
Derivative 11h	BRD4(2)	180	MV4-11	0.09
Dimer Derivative 22	BRD4(1)	7.7	HCT116	0.16

Data sourced from studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[\[5\]](#)[\[6\]](#)

Visualized Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3,5-dimethylisoxazol-4-amine**.


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **3,5-dimethylisoxazol-4-amine**.

BRD4 Signaling Pathway in Cancer

This diagram depicts the role of BRD4 in cancer pathogenesis and the mechanism of its inhibition by 3,5-dimethylisoxazole derivatives.

BRD4 Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)

Mechanism of BRD4-mediated oncogene transcription and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 3,5-dimethylisoxazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295807#molecular-weight-and-formula-of-3-5-dimethylisoxazol-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com